2-(2-Methoxyphenyl)-N,N-dimethyl-5-(1,3-oxazol-5-yl)pyrimidin-4-amine
Description
This compound features a pyrimidine core substituted with a 2-methoxyphenyl group at position 2, an N,N-dimethylamino group at position 4, and a 1,3-oxazol-5-yl moiety at position 3.
Properties
CAS No. |
823795-69-3 |
|---|---|
Molecular Formula |
C16H16N4O2 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-N,N-dimethyl-5-(1,3-oxazol-5-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C16H16N4O2/c1-20(2)16-12(14-9-17-10-22-14)8-18-15(19-16)11-6-4-5-7-13(11)21-3/h4-10H,1-3H3 |
InChI Key |
FINIVJGNSLXHQU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC=C1C2=CN=CO2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-N,N-dimethyl-5-(oxazol-5-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic conditions.
Introduction of the Oxazole Ring: The oxazole ring can be introduced via a cyclization reaction involving an α-halo ketone and an amide.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic aromatic substitution reaction.
Dimethylation: The final step involves the dimethylation of the amine group using a methylating agent such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-N,N-dimethyl-5-(oxazol-5-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-(2-Methoxyphenyl)-N,N-dimethyl-5-(oxazol-5-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-N,N-dimethyl-5-(oxazol-5-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism would depend on the specific biological context and target.
Comparison with Similar Compounds
Structural Analogs with Heterocyclic Variations
(a) N-(4-Methoxyphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
- Key Difference : Replaces the oxazole ring with a 1,2,4-oxadiazole.
- Impact : Oxadiazoles exhibit higher metabolic stability due to reduced susceptibility to enzymatic oxidation compared to oxazoles. However, this substitution may reduce binding affinity in kinase targets due to altered electronic properties .
(b) N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Derivatives
- Example: 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116).
- Key Difference : Thiazole replaces oxazole.
- Impact : Thiazole’s sulfur atom enhances π-stacking interactions in kinase binding pockets, improving potency (e.g., Aurora kinase inhibition: Kᵢ = 8.0–9.2 nM) .
(c) N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
- Key Difference: Incorporates a fluorophenyl group and an aminomethyl linker.
- Impact: Fluorine improves metabolic stability and membrane permeability.
Substituent Modifications
(a) Ethylsulfonyl Substitution
- Example : 5-(4-Chlorophenyl)-N-[5-(ethylsulfonyl)-2-methoxyphenyl]-1,3-oxazol-2-amine.
- Key Difference: Ethylsulfonyl group replaces N,N-dimethylamino.
- Impact : Increases hydrophilicity (logP reduction by ~0.5 units) and may enhance solubility but reduce blood-brain barrier penetration .
(b) Dimethoxy Substitution
- Example : 5-(4-Methoxyphenyl)pyrimidin-2-amine.
- Key Difference: Lacks both oxazole and dimethylamino groups.
- Impact: Simpler structure with lower molecular weight (MW = 231.25 g/mol vs.
Physicochemical and ADME Properties
- Target Compound : Moderate lipophilicity (logP ~3.5) balances solubility and membrane permeability. The N,N-dimethyl group may reduce metabolic clearance compared to primary amines .
- Ethylsulfonyl Analogs : Higher aqueous solubility but shorter half-life due to sulfonyl group susceptibility to reduction .
- Fluorinated Analogs : Enhanced metabolic stability (e.g., 2-fluorophenyl derivatives show 20% higher bioavailability in rodent models) .
Biological Activity
2-(2-Methoxyphenyl)-N,N-dimethyl-5-(1,3-oxazol-5-yl)pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 296.324 g/mol
- CAS Number : 823795-69-3
Research indicates that this compound may exert its biological effects through inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. COX enzymes are crucial in the inflammatory response, and their inhibition has been associated with reduced inflammation and pain relief.
Inhibition of COX Enzymes
A study highlighted that derivatives similar to this compound displayed significant COX-2 inhibitory activity with IC values in the low micromolar range. For instance, certain pyrimidine derivatives showed COX-2 inhibition percentages comparable to Celecoxib, a well-known COX-2 inhibitor, with IC values around 0.20 µM .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The mechanism involves cell cycle arrest and increased apoptosis rates:
- Cell Cycle Analysis : Treatment with the compound resulted in a significant accumulation of cells in the G2/M phase, indicating a blockade in cell division.
- Apoptosis Induction : The compound increased early and late apoptotic cell populations significantly compared to control groups .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
